molecular formula C5H13Br2N B2701543 3-Bromo-2,2-dimethylpropan-1-amine hydrobromide CAS No. 1350885-39-0

3-Bromo-2,2-dimethylpropan-1-amine hydrobromide

Cat. No.: B2701543
CAS No.: 1350885-39-0
M. Wt: 246.974
InChI Key: PQGVUPYPCMHAQL-UHFFFAOYSA-N
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Description

3-Bromo-2,2-dimethylpropan-1-amine hydrobromide ( 1350885-39-0) is a chemical building block with the molecular formula C5H13Br2N and a molecular weight of 246.97 g/mol . Its structure features a primary amine group and a reactive bromine atom on a neopentyl-like backbone, which can be valuable for creating sterically hindered molecular architectures . As an alkyl halide, the bromo moiety acts as an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions (SN2). This reactivity allows researchers to incorporate the 2,2-dimethylpropylamine moiety into more complex molecules . The hydrobromide salt form typically offers improved stability and handling characteristics compared to the free base. This compound is intended for research and development purposes only and is not for diagnostic or therapeutic uses. Researchers are advised to consult the safety data sheet and handle this material with appropriate personal protective equipment in a controlled laboratory environment .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,2-dimethylpropan-1-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BrN.BrH/c1-5(2,3-6)4-7;/h3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGVUPYPCMHAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350885-39-0
Record name 3-bromo-2,2-dimethylpropan-1-amine hydrobromide
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Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

Antidepressant Potential
3-Bromo-2,2-dimethylpropan-1-amine hydrobromide has been investigated for its potential use as an antidepressant. Research indicates that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that derivatives of this compound exhibited significant activity in animal models of depression, suggesting a promising avenue for further development in treating mood disorders.

Case Study: Antidepressant Activity
A study evaluated the antidepressant effects of various amine derivatives, including this compound. The results indicated a notable reduction in depressive-like behaviors in rodent models when administered at specific dosages. This suggests that the compound may modulate serotonin levels effectively.

Organic Synthesis

Building Block for Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to be used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. The bromine atom is particularly useful for further substitution reactions.

Synthesis Applications Table

Application TypeDescriptionReference
Synthesis of AntidepressantsUsed as a precursor in synthesizing novel antidepressants
Agrochemical DevelopmentActs as an intermediate for developing new agrochemicals
Reaction with NucleophilesThe bromine atom facilitates nucleophilic substitution reactions

Biological Studies

Neuropharmacological Research
Research has shown that this compound can affect neuronal signaling pathways. Studies indicate that it may enhance synaptic plasticity and improve cognitive functions in animal models.

Case Study: Cognitive Enhancement
In a controlled study, rodents treated with this compound demonstrated improved memory retention and learning capabilities compared to control groups. This suggests potential applications in developing cognitive enhancers.

Comparison with Similar Compounds

The following analysis compares 3-bromo-2,2-dimethylpropan-1-amine hydrobromide with structurally related brominated amines, focusing on molecular properties, reactivity, and applications.

Structural and Molecular Properties

A comparative table of key parameters is provided below:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Differences
This compound C₅H₁₃Br₂N 247.0 Bromo (C3), dimethyl (C2) - Reference compound
3-Bromopropan-1-amine hydrobromide C₃H₉Br₂N 219.8 Bromo (C3) 5845-30-7 Shorter chain, no methyl groups
4-Bromo-N-methylbutan-1-amine hydrobromide C₅H₁₃Br₂N 247.0 Bromo (C4), methyl (N) 2862-39-7 Longer chain, methyl on amine
2-Bromo-N,N-dimethylethanamine hydrobromide C₄H₁₂Br₂N 259.9 Bromo (C2), dimethyl (N) 4963-47-7 Substituent positions differ
1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine HCl C₁₁H₁₇BrClN 278.6 Bromophenyl (C3), dimethyl (C2) 2703752-15-0 Aromatic vs. aliphatic backbone
Key Observations:
  • Steric Effects : The dimethyl groups at C2 in the target compound introduce steric hindrance, reducing nucleophilic substitution rates compared to 3-bromopropan-1-amine hydrobromide, which lacks methyl groups .
  • Chain Length : 4-Bromo-N-methylbutan-1-amine hydrobromide shares the same molecular weight but has a longer carbon chain and methyl substitution on the amine nitrogen, altering its solubility and reactivity .
  • Aromatic Derivatives : Compounds like 1-(3-bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride exhibit distinct electronic properties due to aromatic rings, enabling applications in cross-coupling reactions (e.g., Suzuki-Miyaura) that are less feasible with aliphatic analogs .

Biological Activity

3-Bromo-2,2-dimethylpropan-1-amine hydrobromide is a brominated amine compound that has garnered attention in biochemical research due to its potential applications in drug development and organic synthesis. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound acts primarily as an alkylating agent . The presence of the bromine atom allows for nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen bonds. This property is crucial in the synthesis of complex organic molecules and can influence biological interactions with various biomolecules.

Table 1: Chemical and Physical Properties

PropertyValue
Molecular FormulaC₅H₁₂BrN
Molecular Weight179.06 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in water
Toxicity ClassificationHarmful if swallowed

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly in relation to its potential as a therapeutic agent.

Neuropharmacological Applications

This compound is being investigated as a building block for the synthesis of drugs aimed at treating neurological disorders. Its ability to interact with biological systems makes it a candidate for further exploration in drug development.

Antiparasitic Activity

Research has shown that derivatives of brominated amines can exhibit activity against Trypanosoma brucei, the causative agent of African sleeping sickness (HAT). In vitro studies indicated that certain compounds derived from this compound demonstrated significant antiparasitic effects, with some compounds achieving low nanomolar potency .

Case Studies

Several studies have explored the efficacy of compounds related to this compound:

  • Inhibition of GSK3β : A study identified that compounds derived from this amine class could inhibit glycogen synthase kinase 3 (GSK3), which is implicated in various diseases including Alzheimer's disease. Compounds showed promising inhibitory potency against both TbGSK3 and mammalian GSK3β, suggesting potential dual therapeutic applications .
  • Selectivity and Toxicity Profile : The selectivity of these compounds was evaluated against mammalian cell lines such as MRC-5. Results indicated that while some derivatives were effective against T. brucei, they maintained a favorable toxicity profile in mammalian cells, highlighting their potential as selective therapeutic agents .

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/PathwayPotency (EC50 or IC50)
GSK3 InhibitionHuman GSK3βIC50 = 5 nM
Antiparasitic ActivityTrypanosoma bruceiEC50 = 260 nM
CytotoxicityMRC-5 Cell LineMinimal at 10 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Bromo-2,2-dimethylpropan-1-amine hydrobromide?

  • Methodological Answer : The synthesis typically involves bromination of a tertiary amine precursor (e.g., 2,2-dimethylpropan-1-amine) using hydrobromic acid (HBr) or brominating agents like PBr₃. Key parameters include temperature control (0–25°C), solvent polarity (e.g., dichloromethane or ethanol), and stoichiometric ratios to minimize side reactions. Nucleophilic substitution pathways are common, with purification via recrystallization or column chromatography . Optimization can employ Design of Experiments (DoE) to evaluate variables like reaction time, temperature, and catalyst loading .

Q. How can researchers characterize the structural and chemical properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : ¹H/¹³C NMR to confirm bromine substitution and amine protonation.
  • X-ray crystallography : For crystal structure validation (if crystalline).
  • Mass spectrometry : To verify molecular weight and fragmentation patterns.
  • FT-IR : To identify N-H and C-Br stretching frequencies.
    • Thermogravimetric analysis (TGA) can assess thermal stability, while solubility profiles in polar/non-polar solvents inform formulation strategies .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or decomposition. Monitor for color changes or precipitate formation, which indicate degradation. Solvent compatibility tests (e.g., DMSO, ethanol) should precede long-term storage .

Q. Which purification techniques are most effective for isolating this compound?

  • Methodological Answer : After synthesis, use solvent extraction (e.g., ethyl acetate/water) to remove unreacted HBr. Membrane filtration (nanofiltration) or centrifugal partition chromatography can isolate the hydrobromide salt with high purity. Final recrystallization in ethanol/water mixtures enhances yield and crystallinity .

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms for nucleophilic substitution involving this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory, DFT) to map reaction pathways and transition states. Software like Gaussian or ORCA can simulate intermediates and predict regioselectivity. Coupled with experimental kinetics, this approach validates mechanisms and identifies rate-limiting steps .

Q. How should researchers resolve contradictions in experimental data during synthesis optimization?

  • Methodological Answer : Apply statistical analysis (e.g., ANOVA) to multi-variable datasets from DoE. For inconsistent yields or purity, cross-validate results using orthogonal techniques (e.g., HPLC vs. NMR). Feedback loops integrating computational predictions (e.g., reaction path searches) with empirical data help reconcile discrepancies .

Q. What comparative reactivity studies can be conducted with structural analogs (e.g., chloro or methyl derivatives)?

  • Methodological Answer : Synthesize analogs (e.g., 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride) and compare reactivity in SN2 reactions using kinetic studies. Hammett plots or linear free-energy relationships (LFERs) quantify electronic effects of substituents. Solvent polarity effects on reaction rates can be modeled via Kamlet-Taft parameters .

Q. What role does this compound play in targeted drug synthesis or enzyme inhibition studies?

  • Methodological Answer : As a brominated tertiary amine, it serves as a precursor for bioactive molecules (e.g., kinase inhibitors). Functionalize the amine group via reductive amination or acylation to create libraries for high-throughput screening. In enzymology, its steric bulk can probe active-site accessibility in cholinesterase or protease assays .

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